PCI 29732

Descripción general

Descripción

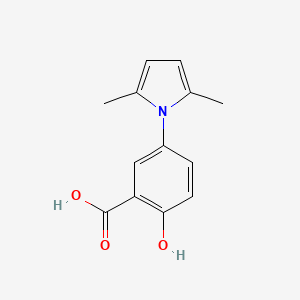

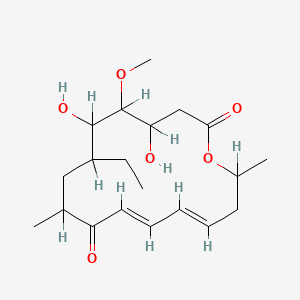

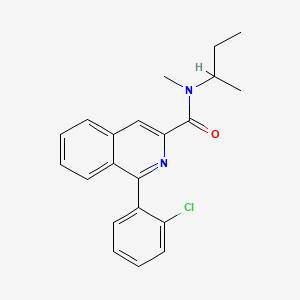

“1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They are used on several therapeutic targets . This compound is a potent derivative with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives are complex and involve multiple steps . For example, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Aplicaciones Científicas De Investigación

Inhibidor de la tirosina cinasa de Bruton

PCI 29732 es un potente inhibidor de la tirosina cinasa de Bruton (BTK) . BTK es una enzima que juega un papel crucial en la vía de señalización del receptor de células B, que es importante para el desarrollo, la activación y la supervivencia de las células B. Al inhibir BTK, this compound puede bloquear la expresión génica mediada por el receptor de antígeno de células B (BCR) en células B CD20+ .

Mejora de la eficacia de los agentes quimioterapéuticos

Las investigaciones han demostrado que this compound puede mejorar la eficacia de los agentes quimioterapéuticos convencionales en las células cancerosas que sobreexpresan ABCG2 . ABCG2 es un miembro de la subfamilia de transportadores ABC que contribuye a la resistencia a múltiples fármacos (MDR) en las células cancerosas. Se ha descubierto que this compound mejora significativamente la eficacia de los agentes quimioterapéuticos de sustrato en las células que sobreexpresan ABCG2 .

Superación de la resistencia a múltiples fármacos

Se ha descubierto que this compound supera la resistencia a múltiples fármacos (MDR) en las células cancerosas . La MDR es un reto significativo en el tratamiento del cáncer, ya que limita la eficacia de muchos fármacos quimioterapéuticos. Al inhibir la función de ABCG2, this compound puede mejorar la eficacia antitumoral de los agentes quimioterapéuticos de sustrato .

Interacción con el sitio de unión al ATP de ABCG2

Se ha descubierto que this compound interactúa con el sitio de unión al ATP de ABCG2 . A bajas concentraciones, this compound estimula la actividad ATPasa de ABCG2. Sin embargo, a altas concentraciones, inhibe la actividad ATPasa y compite con la [125I]-iodoarilazidoprazosina por el etiquetado de fotoafinidad de ABCG2 .

Aplicación potencial en la quimioterapia combinada

La capacidad de this compound para mejorar la eficacia de los agentes quimioterapéuticos y superar la MDR sugiere su aplicación potencial en la quimioterapia combinada para el tratamiento de pacientes con cáncer que sobreexpresan ABCG2 .

Mecanismo De Acción

Target of Action

PCI 29732, also known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent, orally active, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) with Kapp values of 8.2, 4.6, and 2.5 nM for BTK, Lck, and Lyn, respectively . BTK is a member of the Tec family of kinases and is essential for B-cell antigen receptor (BCR) signaling pathway .

Mode of Action

This compound interacts with its targets by competitively binding to the ATP-binding site of BTK, thereby inhibiting its function . It also inhibits the function of ABCG2, another target, by competitively binding to its ATP-binding site .

Biochemical Pathways

The inhibition of BTK by this compound blocks B-cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells . This compound also affects the multidrug resistance (MDR) pathway, which is induced by the ABC transporter subfamily B member 1 (ABCB1) and subfamily G member 2 (ABCG2), thereby enhancing the efficacy of substrate chemotherapeutic agents .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability.

Result of Action

This compound significantly enhances the efficacy of substrate chemotherapeutic agents in ABCG2-overexpressing cells and also in xenografts harboring the H460/MX20 cell that overexpress ABCG2 . It increases the intracellular accumulations of doxorubicin and Rhodamine 123 in ABCG2-overexpressing S1-MI-80 cells .

Action Environment

The environment can influence the action of this compound. For instance, in a xenograft mouse model, this compound enhanced the anticancer efficacy of Topotecan . .

Safety and Hazards

Direcciones Futuras

The future directions for research on pyridopyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The most potent derivative, “1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has shown significant potential and could be a focus for future research .

Propiedades

IUPAC Name |

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJUPMONHWAZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330786-25-9 | |

| Record name | PCI 29732 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

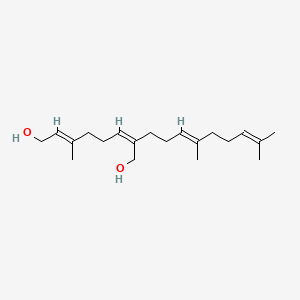

![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)

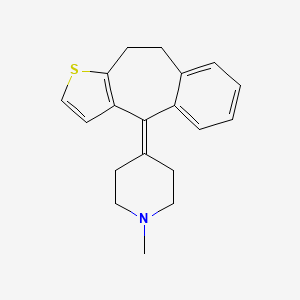

![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)

![1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate](/img/structure/B1678507.png)

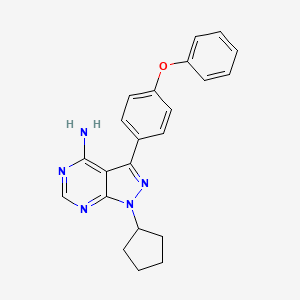

![4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol](/img/structure/B1678508.png)